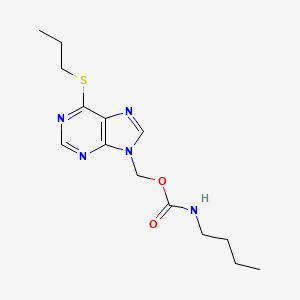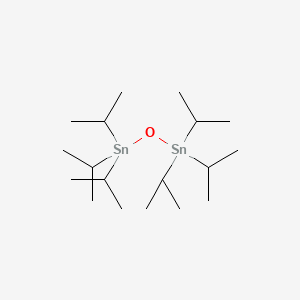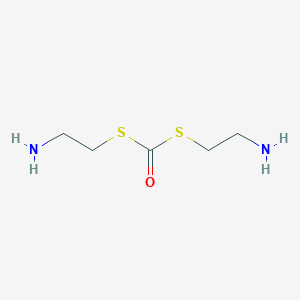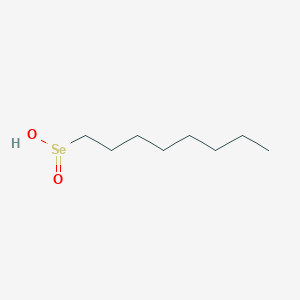phosphanium chloride CAS No. 18880-06-3](/img/structure/B14716299.png)
[(4-tert-Butylphenyl)methyl](triphenyl)phosphanium chloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-tert-Butylphenyl)methylphosphanium chloride is an organophosphorus compound that has gained attention in various fields of scientific research
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (4-tert-Butylphenyl)methylphosphanium chloride typically involves the reaction of triphenylphosphine with a suitable alkylating agent. One common method includes the use of [(4-tert-Butylphenyl)methyl] chloride as the alkylating agent. The reaction is usually carried out in an inert atmosphere, such as nitrogen, to prevent oxidation. The reaction mixture is stirred at an elevated temperature until the reaction is complete. The product is then purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of (4-tert-Butylphenyl)methylphosphanium chloride follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is often purified using industrial-scale chromatography or crystallization techniques .
化学反应分析
Types of Reactions
(4-tert-Butylphenyl)methylphosphanium chloride undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: It can be reduced to form phosphine derivatives.
Substitution: The chloride ion can be substituted with other nucleophiles to form different phosphonium salts.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are commonly used.
Major Products Formed
Oxidation: Phosphine oxides.
Reduction: Phosphine derivatives.
Substitution: Various phosphonium salts depending on the nucleophile used.
科学研究应用
(4-tert-Butylphenyl)methylphosphanium chloride has several applications in scientific research:
Organic Synthesis: It is used as a reagent in the Wittig reaction to form alkenes from aldehydes and ketones.
Medicinal Chemistry: The compound is explored for its potential in drug development, particularly in the synthesis of antiviral and anticancer agents.
Material Science: It is used in the preparation of phosphine ligands for catalysis and in the development of new materials with unique electronic properties.
作用机制
The mechanism of action of (4-tert-Butylphenyl)methylphosphanium chloride involves its ability to act as a nucleophile or electrophile in various chemical reactions. The compound can donate or accept electrons, making it versatile in forming different chemical bonds. Its molecular targets include carbonyl compounds in the Wittig reaction, where it forms a ylide intermediate that reacts with aldehydes or ketones to form alkenes .
相似化合物的比较
Similar Compounds
- (Methoxymethyl)triphenylphosphonium chloride
- (Phenylmethyl)triphenylphosphonium chloride
- (2,4,6-Trimethylphenyl)methyltriphenylphosphonium chloride
Uniqueness
(4-tert-Butylphenyl)methylphosphanium chloride is unique due to its bulky tert-butyl group, which provides steric hindrance and influences its reactivity and selectivity in chemical reactions. This makes it particularly useful in applications where controlled reactivity is essential .
属性
CAS 编号 |
18880-06-3 |
|---|---|
分子式 |
C29H30ClP |
分子量 |
445.0 g/mol |
IUPAC 名称 |
(4-tert-butylphenyl)methyl-triphenylphosphanium;chloride |
InChI |
InChI=1S/C29H30P.ClH/c1-29(2,3)25-21-19-24(20-22-25)23-30(26-13-7-4-8-14-26,27-15-9-5-10-16-27)28-17-11-6-12-18-28;/h4-22H,23H2,1-3H3;1H/q+1;/p-1 |
InChI 键 |
AZWHQQNGJCOFRH-UHFFFAOYSA-M |
规范 SMILES |
CC(C)(C)C1=CC=C(C=C1)C[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4.[Cl-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



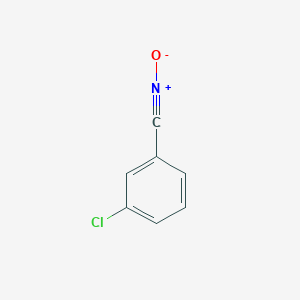
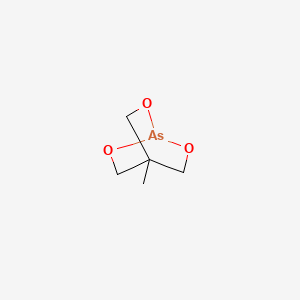
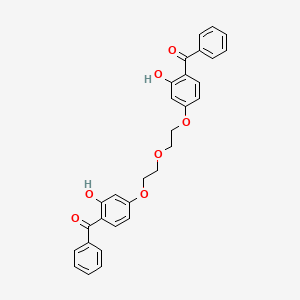


![11-Methoxy-7-methyl-1,2,3,4,5,6,7,7a,8,12b-decahydrodibenzo[d,f]indol-12-ol](/img/structure/B14716261.png)


